Kdm5-IN-1

Overview

Description

KDM5-IN-1 is a selective inhibitor of the H3K27 histone demethylase JMJD3 and UTX, with an IC50 of 60 nanomolar in a cell-free assay . This compound is part of the KDM5 family of histone lysine demethylases, which play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .

Preparation Methods

The synthesis of KDM5-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through a series of chemical reactions, such as condensation, reduction, and protection-deprotection steps.

Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form this compound.

Chemical Reactions Analysis

KDM5-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

KDM5-IN-1 has several scientific research applications, including:

Cancer Research: This compound has shown potent inhibitory activity against various cancer cell lines, making it a promising candidate for cancer therapy.

Epigenetics: The compound is used to study the role of histone demethylases in gene regulation and epigenetic modifications.

Drug Development: This compound is used in the development of new therapeutic agents targeting histone demethylases.

Biological Studies: The compound is used to investigate the biological functions of histone demethylases in different physiological and pathological conditions.

Mechanism of Action

KDM5-IN-1 exerts its effects by inhibiting the activity of histone demethylases JMJD3 and UTX. These enzymes are responsible for the demethylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with active transcription. By inhibiting these enzymes, this compound prevents the removal of methyl groups from H3K27, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

KDM5-IN-1 is compared with other similar compounds, such as KDM5A-IN-1 and KDM5B-IN-1. These compounds also inhibit histone demethylases but differ in their selectivity and potency:

KDM5A-IN-1: A potent inhibitor of KDM5A with an IC50 of 45 nanomolar.

KDM5B-IN-1: A selective inhibitor of KDM5B with an IC50 of 56 nanomolar.

This compound is unique in its selectivity for JMJD3 and UTX, making it a valuable tool for studying the specific roles of these enzymes in gene regulation and disease .

Biological Activity

Kdm5-IN-1 is a small molecule inhibitor targeting the KDM5 family of histone demethylases, which play significant roles in various biological processes, including gene regulation, cellular differentiation, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of KDM5 Family

The KDM5 family consists of several members (KDM5A, KDM5B, KDM5C, and KDM5D) that are known for their ability to demethylate tri-methylated lysine 4 on histone H3 (H3K4me3), a mark associated with active transcription. These enzymes are implicated in regulating gene expression related to development, cancer, and other diseases. Inhibition of KDM5 activity has emerged as a potential therapeutic strategy in oncology due to its role in modulating cellular responses to various stimuli.

This compound selectively inhibits KDM5 demethylases by binding to their catalytic domain, thereby preventing the demethylation of H3K4me3. This leads to an accumulation of this histone mark at gene promoters, enhancing transcriptional activation of target genes. The inhibition of KDM5 also affects cellular pathways involved in proliferation and survival.

Case Studies

- Breast Cancer Sensitivity : A study demonstrated that inhibition of KDM5 using this compound increased sensitivity to endocrine therapy in breast cancer cell lines. This was particularly evident in estrogen receptor-positive (ER+) cells where combined treatment with fulvestrant showed enhanced efficacy when KDM5 was inhibited. The study utilized xenograft models to validate these findings in vivo, confirming that this compound could alter the tumor response to treatment .

- Cardiomyocyte Maturation : Another investigation revealed that this compound promotes maturation in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). The inhibitor enhanced the expression of genes associated with oxidative phosphorylation (OXPHOS) and myofilament organization, leading to improved mitochondrial function and contractility in these cells .

- Mantle Cell Lymphoma : In mantle cell lymphoma (MCL), this compound was shown to induce cell cycle arrest and reduce proliferation in sensitive cell lines. RNA sequencing revealed significant changes in gene expression profiles post-treatment, suggesting that targeting KDM5 could overcome resistance mechanisms associated with MCL .

Table 1: Effects of this compound on Gene Expression

Table 2: Clinical Findings Related to KDM5B Variants

| Clinical Finding | Dominant Variants (n=19) | Bi-Allelic Variants (n=2) |

|---|---|---|

| Intellectual Disability (ID) | 42% | 100% |

| Developmental Delay (DD) | 68% | 50% |

| Autistic Behaviors | 53% | 0% |

| Behavioral Abnormalities | 37% | 100% |

| Facial Dysmorphisms | 68% | 100% |

| Cardiac Anomalies | 11% | 0% |

Properties

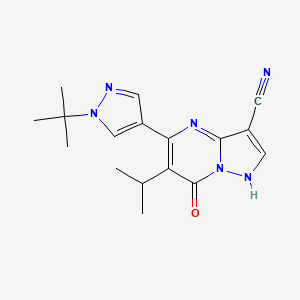

IUPAC Name |

5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCOPPONWZNBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.